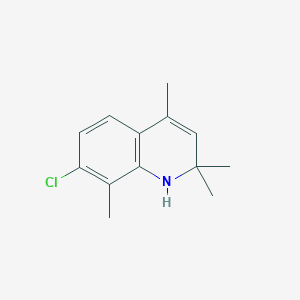

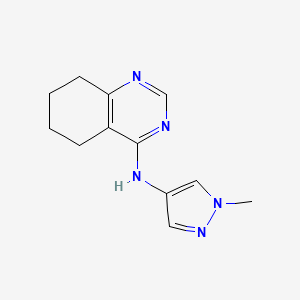

![molecular formula C12H16N2O3 B2805752 1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione CAS No. 1005089-35-9](/img/structure/B2805752.png)

1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione, also known as 1-BH-IMT, is a novel compound that has been extensively studied for its various applications in scientific research. It is a bicyclic heterocyclic compound with a unique structure that allows it to interact with various biological systems. 1-BH-IMT has been found to have a wide range of effects on biochemical and physiological processes, and it has shown great potential for use in laboratory experiments.

科学的研究の応用

Corrosion Inhibition

One significant application of related imidazoline derivatives is in corrosion inhibition, especially for carbon steel in acidic media. A study highlighted the use of imidazoline and its precursors for their corrosion inhibition efficiency, determined through electrochemical methods and theoretical calculations. The research found imidazoline to exhibit good corrosion inhibiting properties due to its active sites facilitating coordination with the metal surface, whereas its derivative imidazolidine showed lower efficiency (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Synthesis and Biological Activity

Another area of research involves the synthesis of novel heterocyclic derivatives from compounds bearing the bicyclo[2.2.1]heptane structure for potential biological applications. For instance, the synthesis of derivatives prepared from camphor-derived diamine and their structural confirmation through various spectroscopic methods indicates the ongoing interest in exploring these compounds for new biological activities (Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).

Luminescent and Sensor Properties

Research into 2-substituted imidazolidines and hexahydropyrimidines obtained from interactions with 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde shows these compounds' potential as photoswitch pH sensors. Their luminescent, photochromic, and sensor properties open doors to their use in various sensing applications (Tolpygin, Chernoivanov, Revinskii, Bren, & Minkin, 2013).

Synthesis of Imidazolidinetrione Derivatives

The synthesis of imidazolidinetrione derivatives, incorporating imidazolidine-2,4,5-trione and 2-thioxo-imidazolidine-4,5-dione rings, indicates a methodological interest in creating compounds with potential pharmacological or agrochemical properties (Lee, Jung, Kim, Jeon, Choi, Hahn, & Cho, 2010).

Antiviral and Enzyme Inhibition

Some imidazolidine derivatives have been evaluated for their antiviral activity against HSV-1 and CVB3 viruses, highlighting the potential of these compounds in medicinal chemistry for developing new antiviral agents. Furthermore, derivatives have shown promise as inhibitors of important enzymes, such as soluble human epoxide hydrolase, suggesting their utility in therapeutic applications (Rzadkowska, Szacon, Kaczor, Rajtar, Świątek, Polz-Dacewicz, & Matosiuk, 2015).

特性

IUPAC Name |

1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-6(9-5-7-2-3-8(9)4-7)14-11(16)10(15)13-12(14)17/h6-9H,2-5H2,1H3,(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXZCCVESILKJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CCC1C2)N3C(=O)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2805670.png)

![(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2805679.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone](/img/structure/B2805683.png)

![5,6,7,8-Tetrahydrocinnolin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2805686.png)

![6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2805688.png)

![1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2805691.png)